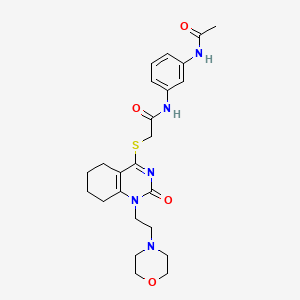
N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Descripción
N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound featuring a hexahydroquinazoline core modified with a morpholinoethyl side chain and a thioacetamide linkage to a 3-acetamidophenyl group.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S/c1-17(30)25-18-5-4-6-19(15-18)26-22(31)16-34-23-20-7-2-3-8-21(20)29(24(32)27-23)10-9-28-11-13-33-14-12-28/h4-6,15H,2-3,7-14,16H2,1H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJDNQSPVTFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential medicinal applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a thioacetamide backbone with acetamide and morpholino functional groups. Its unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thioamide: Utilizing appropriate thiol and acetamide derivatives.
- Introduction of the Morpholino Group: Achieved through nucleophilic substitution reactions.
- Final Coupling Reaction: Combining the morpholino derivative with the thioamide precursor under controlled conditions.
High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring synthesis progress and confirming product identity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Similar compounds have shown potential in:
- Enzyme Inhibition: Particularly in inflammatory pathways.
- Modulation of Cellular Signaling: Influencing pathways related to cell growth and apoptosis.
Recent studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs), which are critical in inflammatory responses and signal transduction pathways .
Pharmacological Studies
Preliminary pharmacological studies indicate that this compound may exhibit:
- Antimicrobial Activity: In vitro tests have shown effectiveness against various bacterial strains.
- Anticancer Properties: Initial assays suggest cytotoxic effects on cancer cell lines through apoptosis induction mechanisms.
Case Studies
-
Study on Antimicrobial Activity:
- Researchers tested the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Evaluation of Anticancer Effects:
- A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound led to a 40% reduction in cell viability after 48 hours.
- Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Electronic and Steric Effects
Reactivity and Functional Group Diversity
Unlike Compound 11f (), which employs a triazole-quinoxaline system via click chemistry, the target compound’s hexahydroquinazoline core may offer greater conformational flexibility. The thioacetamide linkage in both compounds suggests susceptibility to enzymatic cleavage, but the saturated quinazoline ring in the target compound could improve metabolic stability compared to aromatic systems .
Hypothetical Bioactivity Trends
While direct bioactivity data are unavailable, the following trends are inferred from structural analogs:
- Kinase Inhibition: The hexahydroquinazoline core resembles kinase inhibitors (e.g., gefitinib), where the morpholinoethyl group may enhance ATP-binding pocket interactions.
- Antimicrobial Potential: Thioacetamide derivatives like Compound 4a () show efficacy against bacterial strains, suggesting the target compound’s sulfur atom could disrupt microbial enzymes .
Q & A
Q. What computational tools predict metabolic stability?
- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic clearance and CYP450 inhibition risks .
- In Silico Metabolism : GLORYx generates plausible metabolites for prioritization in experimental studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


